[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol
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Overview
Description
[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[221]heptan-5-yl]methanol is a bicyclic compound with a unique structure that includes an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as norbornene derivatives.
Functional Group Introduction: The aminomethyl group is introduced through a series of reactions, including amination and reduction steps. The hydroxyl group is typically introduced via hydrolysis or reduction reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol can be compared with other bicyclic compounds, such as:
Norbornene Derivatives: These compounds share a similar core structure but differ in their functional groups.
Bicyclo[2.2.1]heptane Derivatives: These compounds have variations in their substituents, leading to different chemical and biological properties.
The uniqueness of [(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[22
Biological Activity
[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol is a bicyclic compound characterized by a unique oxabicyclo[2.2.1]heptane structure. The specific stereochemistry of this compound, denoted as (1R,4S,5S), is crucial for its biological activity and interaction with molecular targets. This compound features both an aminomethyl group and a hydroxymethyl group, which significantly influence its reactivity and potential therapeutic applications.
- Molecular Formula : C10H17N\O2
- Molecular Weight : 183.25 g/mol
- Structure : Contains a bicyclic framework that enhances its binding affinity to biological targets.
Biological Activity
The biological activity of This compound primarily stems from its ability to interact with various enzymes and receptors. The compound may act as:
- Enzyme Inhibitor : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulator : It may modulate the activity of certain receptors, influencing cellular signaling pathways.
The mechanism of action involves the compound's structural features enabling it to fit into specific binding sites on enzymes or receptors. This interaction can lead to:
- Inhibition of Enzymatic Activity : By binding to active sites, the compound can prevent substrate access.
- Alteration of Receptor Activity : It may act as an agonist or antagonist depending on the receptor type involved.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic implications of this compound in various fields:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against viruses such as Zika and herpes simplex virus (HSV) .
- Immunomodulatory Effects : The compound has shown promise in modulating immune responses, potentially aiding in treatments for autoimmune diseases .
- Neuroprotective Properties : Investigations into its effects on neuronal cells suggest that it may provide protective effects against neurodegenerative diseases by inhibiting oxidative stress pathways .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol | Methyl instead of aminomethyl | Limited activity; mainly structural analogue |
7-Oxabicyclo[2.2.1]heptane | Simplified structure | Minimal biological activity |
[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanoic acid | Carboxylic acid group | Enhanced solubility; potential for increased activity |
The unique combination of functional groups in This compound confers distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
[(1R,4S,5S)-1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-8-1-6(3-10)7(2-8)4-11-8/h6-7,10H,1-5,9H2/t6-,7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWKCDIDAWVDHI-BWZBUEFSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC1(CC2CO)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CO[C@@]1(C[C@@H]2CO)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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